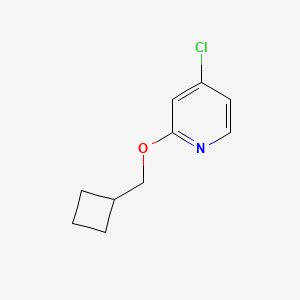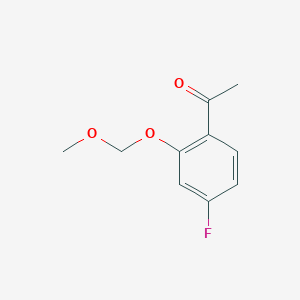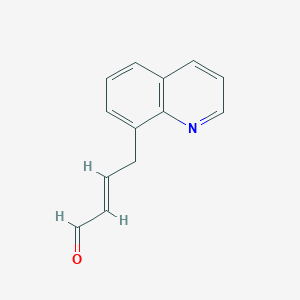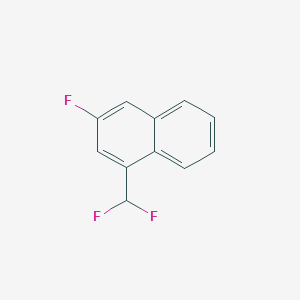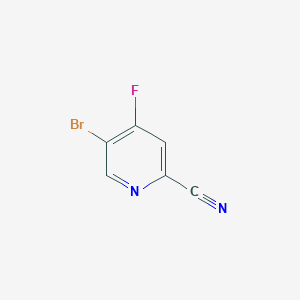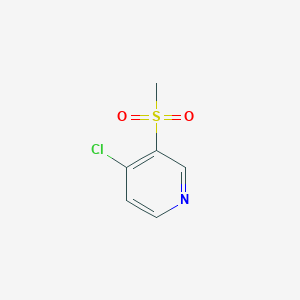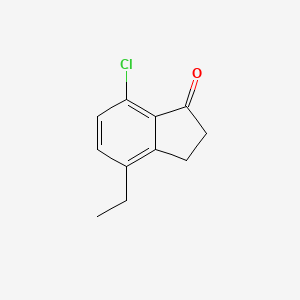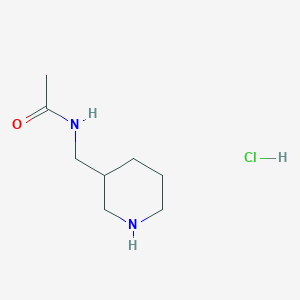![molecular formula C9H8N2O3 B11902944 Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable compound for various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization and esterification reactions . The reaction conditions often require the use of bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to facilitate the cyclization reactions . Additionally, green chemistry approaches, such as metal-free and aqueous synthesis, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
科学的研究の応用
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
類似化合物との比較
Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Imidazo[1,5-A]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazo[1,2-A]pyridine derivatives .
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
methyl 7-oxo-1H-imidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-6(12)5-8-10-2-3-11(7)8/h2-5,10H,1H3 |
InChIキー |
GFTZWLZBJSKJBN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=O)C=C2N1C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
